(2S)-Flavanone
Overview
Description
(2S)-Flavanone is a naturally occurring flavonoid compound found in various plants. It is a type of flavanone, which is a subclass of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound is characterized by its chiral center at the second carbon, giving it a specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-Flavanone can be synthesized through several methods. One common approach involves the cyclization of 2’-hydroxychalcone under acidic conditions. This reaction typically uses an acid catalyst such as hydrochloric acid or sulfuric acid to promote the cyclization process. The reaction is carried out at elevated temperatures to facilitate the formation of the flavanone ring structure.
Industrial Production Methods: In industrial settings, this compound can be produced through the extraction and purification of plant sources rich in this compound. Alternatively, large-scale chemical synthesis methods are employed, which involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-Flavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield dihydroflavanones using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Flavones, flavonols.
Reduction: Dihydroflavanones.
Substitution: Halogenated flavanones, alkylated flavanones.
Scientific Research Applications
(2S)-Flavanone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: this compound is studied for its antioxidant properties and its ability to modulate enzyme activities.
Medicine: Research has shown that this compound exhibits anti-inflammatory, anticancer, and antimicrobial activities, making it a potential candidate for drug development.
Industry: It is used in the formulation of dietary supplements, cosmetics, and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of (2S)-Flavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: this compound can inhibit or activate specific enzymes involved in inflammatory and metabolic pathways.
Signal Transduction: It influences cellular signaling pathways, including those related to apoptosis, cell proliferation, and immune responses.
Comparison with Similar Compounds
(2S)-Flavanone is compared with other similar compounds such as:
Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties but differing in its specific biological activities.
Hesperetin: Known for its strong antioxidant activity and potential cardiovascular benefits.
Apigenin: A flavone with notable anticancer properties, differing in its structure and specific biological effects.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of biological activities and potential health benefits make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
(2S)-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17002-31-2 | |
Record name | Flavanone, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017002312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLAVANONE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N50DYZ2H5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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